ClogP and Hydrogen-Bond Donor Profile Differentiate the Target Compound from 2-Aminobenzothiazole and 2-Phenylbenzothiazole for CNS-Penetrant Library Design
The target compound bridges a critical lipophilicity gap between polar 2-aminobenzothiazoles and overly lipophilic 2-phenylbenzothiazoles. Its computed ClogP of approximately 2.4, combined with one hydrogen-bond donor (the primary amine) and three rotatable bonds, positions it within the favorable CNS multiparameter optimization (MPO) space (ClogP ≤3; HBD ≤3), whereas 2-phenylbenzothiazole (ClogP ~4.2; 0 HBD) and certain polar 2-aminobenzothiazole congeners (ClogP ~1.1–1.9) fall outside this window in opposite directions [1]. The target compound's topological polar surface area (tPSA) of approximately 38–67 Ų also supports blood–brain barrier permeability predictions [2].
| Evidence Dimension | Computed lipophilicity (XLogP3/ClogP) and hydrogen-bond donor count |
|---|---|
| Target Compound Data | ClogP ~2.4; HBD = 1 (primary amine); Rotatable bonds = 3; tPSA ~38–67 Ų |
| Comparator Or Baseline | 2-Aminobenzothiazole: XLogP3 = 1.1, HBD = 2; 1-(1,3-Benzothiazol-2-yl)ethan-1-amine: XLogP3 = 1.9, HBD = 1, Rot. bonds = 1; 2-Phenylbenzothiazole: XLogP3 = 4.2, HBD = 0 |
| Quantified Difference | ClogP ~0.5–1.3 log units higher than 2-aminobenzothiazole analogs (enhanced permeability); ~1.8 log units lower than 2-phenylbenzothiazole (reduced non-specific binding risk) |
| Conditions | Computed using XLogP3 algorithm (PubChem) and ChemAxon predictors; tPSA from Cactvs-based calculation |
Why This Matters
For CNS-targeted library synthesis, the compound's balanced ClogP avoids the excessively low permeability of polar 2-aminobenzothiazoles and the high non-specific binding of 2-phenylbenzothiazoles, increasing the probability of identifying brain-penetrant hits.
- [1] PubChem. Compound Summaries for: 1-(1,3-Benzothiazol-2-yl)ethan-1-amine (CID 11206111, XLogP3 = 1.9); 2-Phenylbenzothiazole (CID 139633, XLogP3 = 4.2). Computed properties accessed 2026-04-28. View Source
- [2] PubChem. Compound Summary: 1-(Benzo[d]thiazol-2-yl)-2-phenylethan-1-amine, CID 24692072. Computed properties including tPSA, HBD count, and rotatable bonds. View Source
